Cas no 1239789-20-8 (2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrile)

2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrile structure
1239789-20-8 structure
Product name:2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrile
CAS No:1239789-20-8
MF:C9H6N4O
Molecular Weight:186.170140743256
MDL:MFCD14703550
CID:5684233
PubChem ID:53353005

2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrile 化学的及び物理的性質

名前と識別子

    • STL141118
    • 1239789-20-8
    • BB 0242736
    • (3-PYRIDIN-4-YL-[1,2,4]OXADIAZOL-5-YL)-ACETONITRILE
    • EN300-2629763
    • (3-Pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-acetonitr ile
    • AKOS005716822
    • 2-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]ACETONITRILE
    • [3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]acetonitrile
    • 2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile
    • 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
    • (3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile
    • 1,2,4-Oxadiazole-5-acetonitrile, 3-(4-pyridinyl)-
    • 2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrile
    • MDL: MFCD14703550
    • インチ: 1S/C9H6N4O/c10-4-1-8-12-9(13-14-8)7-2-5-11-6-3-7/h2-3,5-6H,1H2
    • InChIKey: NNBQHYCRNNGCBP-UHFFFAOYSA-N
    • SMILES: O1C(CC#N)=NC(C2C=CN=CC=2)=N1

計算された属性

  • 精确分子量: 186.05416083g/mol
  • 同位素质量: 186.05416083g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 230
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • XLogP3: 0.4

じっけんとくせい

  • 密度みつど: 1.298±0.06 g/cm3(Predicted)
  • Boiling Point: 419.4±55.0 °C(Predicted)
  • 酸度系数(pKa): 0.59±0.10(Predicted)

2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2629763-10g
2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]acetonitrile
1239789-20-8 95%
10g
$3007.0 2023-09-14
Enamine
EN300-2629763-0.1g
2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]acetonitrile
1239789-20-8 95%
0.1g
$241.0 2024-06-18
1PlusChem
1P01EK85-5g
(3-PYRIDIN-4-YL-[1,2,4]OXADIAZOL-5-YL)-ACETONITRILE
1239789-20-8 95%
5g
$2569.00 2023-12-25
1PlusChem
1P01EK85-10g
(3-PYRIDIN-4-YL-[1,2,4]OXADIAZOL-5-YL)-ACETONITRILE
1239789-20-8 95%
10g
$3779.00 2023-12-25
1PlusChem
1P01EK85-2.5g
(3-PYRIDIN-4-YL-[1,2,4]OXADIAZOL-5-YL)-ACETONITRILE
1239789-20-8 95%
2.5g
$1756.00 2023-12-25
Enamine
EN300-2629763-1.0g
2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]acetonitrile
1239789-20-8 95%
1.0g
$699.0 2024-06-18
Enamine
EN300-2629763-0.5g
2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]acetonitrile
1239789-20-8 95%
0.5g
$546.0 2024-06-18
1PlusChem
1P01EK85-50mg
(3-PYRIDIN-4-YL-[1,2,4]OXADIAZOL-5-YL)-ACETONITRILE
1239789-20-8 95%
50mg
$255.00 2023-12-25
1PlusChem
1P01EK85-500mg
(3-PYRIDIN-4-YL-[1,2,4]OXADIAZOL-5-YL)-ACETONITRILE
1239789-20-8 95%
500mg
$737.00 2023-12-25
1PlusChem
1P01EK85-1g
(3-PYRIDIN-4-YL-[1,2,4]OXADIAZOL-5-YL)-ACETONITRILE
1239789-20-8 95%
1g
$926.00 2023-12-25

2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrile 関連文献

2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrileに関する追加情報

Comprehensive Overview of 2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrile (CAS No. 1239789-20-8)

The compound 2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrile (CAS No. 1239789-20-8) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This heterocyclic compound, characterized by the presence of both pyridine and oxadiazole rings, offers a versatile scaffold for drug discovery and material science. Its molecular formula and precise structural configuration make it a subject of interest for researchers exploring small molecule inhibitors, biochemical probes, and functional materials.

In the context of current scientific trends, 2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrile aligns with the growing demand for nitrogen-containing heterocycles, which are pivotal in the development of targeted therapies and precision medicine. The compound’s oxadiazole moiety is particularly noteworthy, as it is frequently employed in the design of bioactive molecules due to its ability to mimic peptide bonds and enhance metabolic stability. This property has led to its inclusion in libraries for high-throughput screening (HTS) and fragment-based drug design (FBDD).

From a synthetic chemistry perspective, the preparation of 2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrile involves multi-step organic transformations, often starting from readily available pyridine-4-carboxylic acid derivatives. The cyclization and functionalization steps are critical to achieving high purity and yield, which are essential for downstream applications. Researchers frequently employ NMR spectroscopy, mass spectrometry, and HPLC to characterize this compound, ensuring its suitability for further studies.

The potential applications of 2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrile extend beyond pharmaceuticals. In material science, its rigid aromatic structure and electron-rich heterocycles make it a candidate for designing organic semiconductors and luminescent materials. These properties are increasingly relevant in the development of OLEDs (organic light-emitting diodes) and sensors, where tunable electronic properties are paramount.

Another area of interest is the compound’s role in catalysis. The pyridinyl-oxadiazole framework can act as a ligand for transition metals, facilitating asymmetric synthesis and C-H activation reactions. This versatility underscores its value in green chemistry initiatives, where efficient and sustainable synthetic methods are prioritized.

For researchers and industry professionals, understanding the structure-activity relationship (SAR) of 2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrile is crucial. Computational tools like molecular docking and QSAR modeling are often employed to predict its interactions with biological targets, such as kinases or G-protein-coupled receptors (GPCRs). These insights can accelerate the discovery of novel therapeutic agents with improved efficacy and safety profiles.

In summary, 2-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylacetonitrile (CAS No. 1239789-20-8) represents a compelling case study in the intersection of medicinal chemistry, materials science, and catalysis. Its multifaceted applications and relevance to cutting-edge research themes ensure its continued prominence in scientific literature and industrial R&D. As the demand for tailored heterocyclic compounds grows, this molecule is poised to play a pivotal role in advancing innovation across multiple disciplines.

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